molecular formula C12H14F2O2 B7992283 1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one

Cat. No.: B7992283
M. Wt: 228.23 g/mol
InChI Key: OJCWQRISDNXDDE-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one is a fluorinated propiophenone derivative characterized by a propoxy group at the 2-position and fluorine atoms at the 3- and 5-positions of the aromatic ring.

Properties

IUPAC Name

1-(3,5-difluoro-2-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-3-5-16-12-9(11(15)4-2)6-8(13)7-10(12)14/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCWQRISDNXDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)F)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one typically involves the reaction of 3,5-difluoro-2-propoxybenzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the propoxy group can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs of 1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Properties of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Notable Properties
1-(3,5-Dichlorophenyl)propan-1-one C₉H₈Cl₂O 203.07 g/mol Cl (3,5) 92821-92-6 Higher halogen mass; increased density
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one C₁₁H₁₂F₂O₂ 214.21 g/mol F (3,5); OCH₂CH₃ (4) 1443328-99-1 Moderate lipophilicity; predicted bp ~298°C
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one C₉H₈F₂O₂ 186.16 g/mol F (3,5); OH (4) Not provided Higher polarity due to hydroxyl group
(E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one C₁₈H₁₆F₂O₃ 330.32 g/mol F (3,5); conjugated enone system Not provided Extended conjugation; UV activity

Substituent Effects on Physicochemical Properties

  • Halogen vs. The propoxy group in the target compound likely increases steric bulk compared to ethoxy or hydroxyl analogs, affecting solubility and metabolic stability .
  • Polarity and Solubility : The hydroxyl-substituted analog (1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one) exhibits higher polarity due to hydrogen-bonding capacity, whereas ethoxy and propoxy derivatives prioritize lipophilicity, making them more suitable for membrane permeability in drug design .

Research and Industrial Relevance

  • Pharmaceutical Intermediates: Ethoxy- and propoxy-substituted propiophenones are frequently used as intermediates in synthesizing bioactive molecules, leveraging their balanced lipophilicity for API (Active Pharmaceutical Ingredient) development .
  • Structural Diversity: Compounds like (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one demonstrate the versatility of fluorinated propiophenones in generating conjugated systems for photochemical studies or materials science .

Biological Activity

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one is a synthetic organic compound that has garnered interest due to its potential biological activities. The unique structural features, including the difluoro and propoxy groups, suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of this compound is characterized by:

  • A propanone backbone.
  • A phenyl ring substituted with two fluorine atoms at the 3 and 5 positions.
  • A propoxy group at the 2-position.

This configuration influences its solubility, reactivity, and interaction with biological molecules.

The mechanism of action for this compound involves its binding to specific molecular targets within cells. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to receptors or enzymes. This compound has been shown to interact with microtubules, influencing their stability and potentially affecting cellular processes such as division and signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Hepatocellular carcinoma : The compound showed IC50 values in the low micromolar range, indicating potent anti-tumor effects .
  • Colorectal cancer : Similar inhibitory effects were observed, suggesting a broad spectrum of activity against different cancer types .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to stabilize microtubules could contribute to protecting neuronal cells from degeneration .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyModelFindings
Study AHepatocellular carcinoma cell lineSignificant reduction in cell viability (IC50 = 2.5 µM)
Study BColorectal cancer modelInduced apoptosis in treated cells (evidenced by increased caspase activity)
Study CNeurodegenerative disease modelEnhanced microtubule stability leading to reduced cell death

These studies highlight the compound's potential as a therapeutic agent in oncology and neurology.

Pharmacological Profiles

The pharmacological profile of this compound includes:

  • Bioavailability : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
  • Half-life : Animal studies indicate a half-life greater than 2 hours in plasma, allowing for sustained therapeutic effects .

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